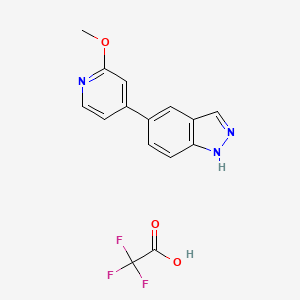
5-(1H-indazol-4-yl)-2,3-dihydroinden-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1H-indazol-4-yl)-2,3-dihydroinden-1-one is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure composed of a benzene ring fused to a pyrazole ring. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-indazol-4-yl)-2,3-dihydroinden-1-one typically involves the formation of the indazole ring followed by the attachment of the dihydroindenone moiety. One common method includes the cyclization of 2-aminobenzonitrile with hydrazine to form the indazole core. This is followed by a Friedel-Crafts acylation reaction to introduce the dihydroindenone group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Transition metal-catalyzed reactions, such as those involving copper or palladium catalysts, are often employed to facilitate the formation of the indazole ring. Additionally, solvent-free conditions and green chemistry approaches are increasingly being adopted to minimize environmental impact.
化学反应分析
Types of Reactions
5-(1H-indazol-4-yl)-2,3-dihydroinden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole or dihydroindenone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
5-(1H-indazol-4-yl)-2,3-dihydroinden-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-(1H-indazol-4-yl)-2,3-dihydroinden-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Indazole: The parent compound, which shares the indazole core structure.
1H-Indazole-3-carboxylic acid: A derivative with a carboxylic acid group at the 3-position.
2H-Indazole: An isomer with the nitrogen atom in a different position.
Uniqueness
5-(1H-indazol-4-yl)-2,3-dihydroinden-1-one is unique due to the presence of both the indazole and dihydroindenone moieties, which confer distinct chemical and biological properties
属性
IUPAC Name |
5-(1H-indazol-4-yl)-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c19-16-7-5-11-8-10(4-6-13(11)16)12-2-1-3-15-14(12)9-17-18-15/h1-4,6,8-9H,5,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKUBSKSRZVKGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)C3=C4C=NNC4=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(difluoromethoxy)-2,5-difluorophenyl]-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7427738.png)
![[4-Chloro-2-[(2-methyl-1,2,4-triazol-3-yl)methylamino]phenyl]-piperidin-1-ylmethanone](/img/structure/B7427748.png)
![1-[2-[Methyl(thiophen-2-ylsulfonyl)amino]ethyl]-3-(thiadiazol-5-yl)urea](/img/structure/B7427767.png)
![(2R)-2-[(2-naphthalen-1-yloxyacetyl)amino]-3-phenylpropanoic acid](/img/structure/B7427772.png)

![2-ethyl-N-(1-oxaspiro[5.5]undecan-4-yl)morpholine-4-carboxamide](/img/structure/B7427779.png)
![1-(2-fluorophenyl)-N-[4-(hydroxymethyl)cyclohexyl]-5-(trifluoromethyl)triazole-4-carboxamide](/img/structure/B7427786.png)
![3-[(5-bromonaphthalen-1-yl)methylsulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B7427787.png)
![N-[4-(hydroxymethyl)cyclohexyl]-3-methoxy-5-phenylthiophene-2-carboxamide](/img/structure/B7427791.png)
![[1-(4-ethylphenyl)-1-oxopropan-2-yl] 5-acetyl-1H-pyrrole-2-carboxylate](/img/structure/B7427798.png)
![2-bromo-5-chloro-N-[2-(6-methylpyridazin-3-yl)pyrazol-3-yl]benzamide](/img/structure/B7427799.png)
![2-[cyclopropyl-(2-hydroxy-2-methylpropyl)amino]-N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7427804.png)

![1-cyclohexyl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]-1-(1H-1,2,4-triazol-5-yl)methanamine](/img/structure/B7427831.png)
